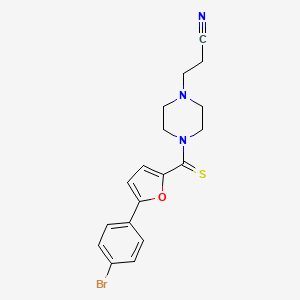

3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile

Description

3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a heterocyclic organic compound featuring a propanenitrile group linked to a piperazine ring, which is further substituted with a furan-2-carbonothioyl moiety bearing a 4-bromophenyl substituent.

Properties

IUPAC Name |

3-[4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3OS/c19-15-4-2-14(3-5-15)16-6-7-17(23-16)18(24)22-12-10-21(11-13-22)9-1-8-20/h2-7H,1,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXMKVCLRLQEOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC#N)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1{CAS#:129626-52-4 | 3- 5- (2-BROMO-PHENYL)-FURAN-2-YL ... - Chemsrc. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds[{{{CITATION{{{_2{Selection of boron reagents for Suzuki–Miyaura coupling](https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitriles or halides.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be beneficial for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, including nitrophenyl-substituted furan derivatives, sulfonyl-containing compounds, and triazole-thione hybrids.

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Findings:

Substituent Effects: The 4-bromophenyl group in the target compound contributes to higher molecular weight (~404.3 g/mol) compared to its nitrophenyl analog (370.4 g/mol) . The sulfonyl-containing analog exhibits significantly higher molecular weight (450.3 g/mol) and polarity due to the sulfonyl group, which may improve aqueous solubility compared to the thiocarbonyl group in the target.

Functional Group Impact :

- The thiocarbonyl (C=S) group in the target and its nitrophenyl analog reduces polarity compared to sulfonyl (SO₂) derivatives, as reflected in lower XLogP3 values (~3.1 vs. ~3.8).

- The triazole-thione core in compounds introduces additional hydrogen-bonding sites (N-H and S), which could enhance binding affinity in biological systems compared to the furan-piperazine scaffold.

Synthetic Accessibility: Triazole-thione derivatives are synthesized in moderate to high yields (75–82%), suggesting efficient routes for heterocyclic systems. No yield data is available for the target compound, but its nitrophenyl analog’s commercial availability implies feasible synthesis.

Biological Activity

The compound 3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and cytotoxic properties.

Chemical Structure

The structure of the compound can be broken down as follows:

- Core Structure : Piperazine ring

- Substituents :

- 4-Bromophenyl group

- Furan-2-carbonothioyl moiety

- Propanenitrile side chain

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related furan derivatives, particularly against multidrug-resistant pathogens. The compound's structural features, including hydrogen bonding and hydrophobic interactions, are believed to enhance its efficacy against bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.

In vitro studies have demonstrated that derivatives of furan, including those similar to our compound, exhibit significant antibacterial activity. For example, a related compound showed high activity against NDM-positive A. baumannii, regaining meropenem efficacy against resistant strains due to strong interactions with the NDM-1 enzyme .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3 | A. baumannii | < 10 µg/mL |

| 5 | K. pneumoniae | < 15 µg/mL |

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies on related thiosemicarbazones have indicated that certain furan derivatives exhibit low cytotoxicity while maintaining antimicrobial efficacy . The MTT assay has been employed to assess cell viability across various cell lines, indicating that our compound may also possess a favorable safety profile.

Study 1: Antibacterial Efficacy

A study focused on the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues found that these compounds displayed significant antibacterial activity against clinically isolated drug-resistant bacteria. The study concluded that modifications at specific positions on the furan ring could enhance biological activity .

Study 2: Antiviral Screening

Another investigation into furan-based compounds identified a novel scaffold capable of inhibiting human norovirus. While not directly testing our compound, the findings suggest that structural similarities may confer similar antiviral properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.